1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate

PROTAC Linker Design Membrane Permeability PAMPA Assay

1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate (CAS 2093277-79-1) is a heterobifunctional linker featuring a base-labile tert-butyl (Boc-type) protected carboxyl terminus at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, separated by a 12‑carbon (C12) saturated aliphatic spacer arm. With a molecular weight of 383.48 g·mol⁻¹ and formula C₂₀H₃₃NO₆, it is classified as an alkyl-chain-based PROTAC linker.

Molecular Formula C20H33NO6
Molecular Weight 383.5 g/mol
CAS No. 2093277-79-1
Cat. No. B1414295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate
CAS2093277-79-1
Molecular FormulaC20H33NO6
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C20H33NO6/c1-20(2,3)26-18(24)12-10-8-6-4-5-7-9-11-13-19(25)27-21-16(22)14-15-17(21)23/h4-15H2,1-3H3
InChIKeyLNBVSPHHVKQUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate (CAS 2093277-79-1): An Orthogonally Protected C12 Heterobifunctional Linker for Staged Bioconjugation and PROTAC Assembly


1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate (CAS 2093277-79-1) is a heterobifunctional linker featuring a base-labile tert-butyl (Boc-type) protected carboxyl terminus at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, separated by a 12‑carbon (C12) saturated aliphatic spacer arm . With a molecular weight of 383.48 g·mol⁻¹ and formula C₂₀H₃₃NO₆, it is classified as an alkyl-chain-based PROTAC linker . The compound enables sequential, chemoselective conjugation: the NHS ester reacts with primary amines (e.g., lysine side chains or N‑termini of proteins and amine‑functionalized ligands) at pH 7–9 to form stable amide bonds, while the tert-butyl ester remains latent until selective deprotection with trifluoroacetic acid (TFA) or HCl in organic solvent, unmasking a free carboxylic acid for a second coupling step . This orthogonal protection strategy permits modular, staged assembly of heterobifunctional degrader molecules, antibody–drug conjugate (ADC) intermediates, and other bioconjugates without cross-reactivity between the two reactive termini . Commercial sourcing is available from multiple research-supply vendors, typically at ≥95% purity .

Why 1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate Cannot Be Replaced by a Generic NHS Ester or a Different Spacer Length


In the context of heterobifunctional PROTAC linker procurement, the choice of spacer length, protecting group, and terminal functionality are not interchangeable parameters: each dimension independently governs ternary‑complex geometry, metabolic stability, and synthetic compatibility [1]. The C12 alkyl spacer in 1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate provides a specific end‑to‑end spanning distance that, per published structure–activity relationship (SAR) analyses, falls within the empirically-determined optimal linker-length window of 12 to over 20 atoms required for efficient PROTAC‑mediated ternary complex formation and subsequent target ubiquitination . Shorter C3–C8 alkyl linkers typically impose excessive entropic constraint that can freeze the ternary complex, while longer C16–C22 chains reduce effective molarity and promote unproductive binary complexes . Moreover, substituting the base‑labile tert‑butyl ester terminus with a benzyl ester (hydrogenolysis‑labile) or a free carboxylic acid (no protection) fundamentally alters the synthesis workflow and compatibility with downstream coupling chemistries [2]. Similarly, replacing the alkyl spacer with a polyethylene glycol (PEG) chain—while improving aqueous solubility—introduces repeating ether oxygens that increase topological polar surface area (TPSA), reduce passive membrane permeability, and create metabolic liabilities through peroxide‑mediated chain scission in vivo, exactly the trade-offs that drive teams to retain alkyl‑based linkers for CNS‑penetrant or orally‑absorbed PROTAC candidates . Therefore, a procurement decision based solely on “NHS ester plus protected acid” functional class, without specifying chain length and spacer composition, risks selecting a linker that cannot reproduce the degradation efficiency, selectivity, or pharmacokinetic profile established during lead optimization.

1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate: Quantitative Differentiation Evidence Against Closest Analogs


Permeability Advantage of Alkyl-C12 Linkers over PEG-Based Linkers at Matched Lipophilicity

In parallel artificial membrane permeability assays (PAMPA), alkyl-linked PROTAC degraders built on saturated hydrocarbon spacers (including C12 scaffolds analogous to the target compound) consistently outperform their PEGylated counterparts when lipophilicity is matched. The replacement of repeating ether oxygens with methylene units eliminates hydrogen‑bond acceptors, reducing topological polar surface area (TPSA) and enabling a more compact, membrane‑compatible conformation . This permeability advantage is not extrapolated from a single datapoint but reflects a class‑level trend documented across multiple PROTAC chemotypes, with the practical consequence that higher unbound drug concentrations are achieved in plasma and brain tissue when alkyl spacers are used in place of PEG chains of comparable contour length .

PROTAC Linker Design Membrane Permeability PAMPA Assay

Linker Length: C12 Falls Within the Empirically Optimal 12–20+ Atom Window for PROTAC Ternary Complex Formation

Systematic SAR studies across multiple PROTAC targets have established that linker lengths of fewer than 12 atoms frequently fail to support productive ternary complex geometry, whereas linkers of 12 to over 20 atoms permit the spatial accommodation necessary for simultaneous engagement of the target protein and E3 ligase . The C12 spacer of 1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate places this linker precisely at the lower boundary of this optimal window, distinguishing it from shorter C3, C5, and C8 alkyl linkers, which introduce entropic penalties and restrict conformational sampling. In Arvinas‑disclosed PROTACs targeting TBK1, linkers below 12 atoms showed markedly reduced degradation activity [1]. This places the C12 compound at a critical inflection point for achieving degradation potency.

PROTAC Ternary Complex Linker Length Optimization SAR

Orthogonal Deprotection: tert-Butyl Ester vs. Benzyl Ester in Staged Conjugation Workflows

The tert-butyl ester protecting group in the target compound is cleaved under acidic conditions (TFA/dichloromethane, typically 30–60 min at room temperature), whereas the common benzyl‑ester analog 1‑Benzyl 12‑(2,5‑dioxopyrrolidin‑1‑yl) dodecanedioate (CAS 2819632-78-3) requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection . This mechanistic orthogonality is critical when the target ligand or payload contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups, or benzyl‑protected amines intended for later‑stage deprotection). The Boc group can be removed without affecting a benzyl‑protected amine elsewhere in the molecule, whereas a benzyl ester linker would deprotect simultaneously, destroying the synthetic strategy [1].

Protecting Group Orthogonality Boc vs. Benzyl Solid-Phase Synthesis

Spacer Hydrophobicity: C12 vs. C16 Alkyl Chain Impacts Lipophilicity and Solubility Profiles

Each methylene (–CH₂–) unit added to an alkyl spacer contributes a predictable increment to logP (approx. +0.5 per carbon) and molecular weight (+14 Da). Moving from a C12 to a C16 alkyl spacer—as in the closest commercial analog Boc‑C16‑NHS ester (CAS 843666-34-2, MW 467.64, C₂₆H₄₅NO₆)—increases the predicted logP by approximately 2.0 log units and adds 84 Da to the molecular weight [1]. This increased lipophilicity can exacerbate non‑specific protein binding, reduce aqueous solubility, and complicate purification of the final PROTAC conjugate. The C12 spacer provides sufficient reach for ternary complex formation (as established above) while maintaining a more manageable lipophilicity profile for early‑stage degrader development .

LogP Prediction Alkyl Chain Hydrophobicity Aqueous Solubility

NHS Ester Reactivity: Pre-Activated C12 Carboxylate Enables One-Step Amine Conjugation Without In Situ Activation

1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate supplies the C12 carboxylate as a pre‑formed NHS ester, eliminating the need for in‑situ activation with carbodiimide reagents (e.g., EDC/DIC) that can cause side reactions, racemization, or N‑acylurea byproduct formation . In contrast, the free‑acid analog 12‑((2,5‑dioxopyrrolidin‑1‑yl)oxy)‑12‑oxododecanoic acid (CAS 204521‑73‑3, MW 327.37, C₁₆H₂₅NO₆) has an NHS‑activated terminus but a free carboxylic acid at the opposite end, offering no orthogonal protection and requiring immediate use or conversion to the NHS ester before the second coupling . The target compound thus saves one synthetic step and avoids carbodiimide‑associated purification challenges during the first conjugation event .

NHS Ester Chemistry Amine Conjugation Efficiency Bioconjugation

Application Scenarios for 1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate Where Compound‑Specific Differentiation Drives Selection


PROTAC Degrader Assembly Requiring a C12 Alkyl Spacer for CNS Penetration

When designing a PROTAC targeting a neurodegeneration‑associated protein (e.g., tau or alpha‑synuclein) that must cross the blood–brain barrier, the alkyl‑C12 spacer of 1-tert‑Butyl 12‑(2,5‑dioxopyrrolidin‑1‑yl)dodecanedioate provides superior passive membrane permeability relative to PEG‑based linkers of similar reach, as evidenced by PAMPA comparative data . The C12 length simultaneously satisfies the empirically established minimum linker‑length requirement of ≥12 atoms for productive ternary complex geometry , making this compound a first‑choice building block for CNS‑directed PROTAC programs.

Staged Bioconjugation of Amine‑Functionalized Payloads to Carboxyl‑Terminated Targeting Ligands

In antibody‑drug conjugate (ADC) or peptide‑drug conjugate (PDC) intermediate synthesis, the NHS ester terminus enables direct, one‑step coupling to lysine residues or amine‑modified payloads, while the Boc‑protected carboxylate remains stable and can be deprotected orthogonally with TFA to liberate a free acid for subsequent coupling to a targeting ligand . This orthogonality is unavailable in benzyl‑ester protected analogs (which require hydrogenolysis) or free‑acid analogs (which lack the second protected handle), making the target compound uniquely suited to multi‑step conjugation workflows where hydrogenation‑sensitive functional groups are present.

PROTAC Linker‑Length SAR Exploration Starting from a C12 Baseline

For hit‑to‑lead PROTAC optimization campaigns, medicinal chemistry teams frequently synthesize a focused linker‑length series to probe ternary complex geometry. The C12 compound serves as the optimal baseline for such studies, positioned at the lower boundary of the optimal 12–20+ atom window . From this starting point, teams can extend systematically to C14–C18 analogs or contract to C8–C10, with the confidence that the baseline compound already satisfies the minimum length requirement, avoiding the wasted synthetic effort of testing sub‑threshold C3–C8 linkers that frequently show negligible degradation activity [1].

Metabolic Stability‑Focused PROTAC Design Using Non‑PEG, Non‑Cleavable Alkyl Scaffolds

When in vivo metabolic stability is a primary concern, alkyl‑chain linkers are preferred over PEG spacers because they lack the repeating ether linkages susceptible to peroxide‑mediated oxidative chain scission . The fully saturated C12 hydrocarbon spacer of the target compound is metabolized primarily through ω‑oxidation and subsequent β‑oxidation of the dicarboxylic acid, producing predictable, identifiable metabolites rather than the heterogeneous cleavage fragments typical of PEG linkers . This facilitates metabolite identification during preclinical ADME studies and reduces the risk of reactive metabolite formation.

Quote Request

Request a Quote for 1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.